molecular formula C22H21NO B4000266 N-2-biphenylyl-2-phenylbutanamide

N-2-biphenylyl-2-phenylbutanamide

Cat. No.: B4000266
M. Wt: 315.4 g/mol
InChI Key: PCILUKREGGQUCG-UHFFFAOYSA-N
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Description

N-2-biphenylyl-2-phenylbutanamide is a synthetic amide derivative characterized by a biphenylyl group (two interconnected phenyl rings) attached via the nitrogen atom at the 2-position and a 2-phenylbutanoyl backbone. Its pharmacological or industrial relevance remains speculative without further peer-reviewed studies.

Properties

IUPAC Name

2-phenyl-N-(2-phenylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-2-19(17-11-5-3-6-12-17)22(24)23-21-16-10-9-15-20(21)18-13-7-4-8-14-18/h3-16,19H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCILUKREGGQUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

N-Substituent :

  • This compound : Features a rigid, planar biphenyl group attached to the nitrogen atom.
  • N-benzhydryl-2-phenylbutanamide : Contains a flexible benzhydryl group (two phenyl rings attached to a central methyl carbon) .

Physicochemical Properties

The table below summarizes available data for N-benzhydryl-2-phenylbutanamide and hypothesizes trends for This compound :

Property N-benzhydryl-2-phenylbutanamide This compound (Hypothetical)
Molecular Formula C₂₃H₂₃NO Likely C₂₄H₂₁NO (requires validation)
Molar Mass (g/mol) 329.44 ~327.4 (estimated)
Density (g/cm³) 1.087 ± 0.06 Higher (rigid biphenylyl group)
Boiling Point (°C) 535.8 ± 49.0 Likely higher (increased aromatic interactions)
pKa 14.45 ± 0.46 Slightly lower (enhanced electron withdrawal)

Mechanistic Implications

  • Solubility : The biphenylyl group may reduce solubility in polar solvents due to enhanced hydrophobicity.
  • Thermal Stability : Increased aromatic stacking in the biphenylyl derivative could elevate melting/boiling points compared to the benzhydryl analog.
  • Bioactivity: The planar biphenylyl structure might improve interactions with flat enzymatic pockets (e.g., cytochrome P450), whereas the benzhydryl group’s flexibility could favor binding to more voluminous targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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